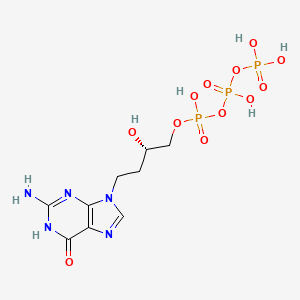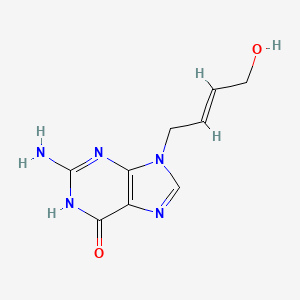
GardeniaBlue
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
GardeniaBlue is synthesized by reacting genipin with amino acids such as glycine, lysine, or phenylalanine . The reaction typically occurs under aerobic conditions and involves the formation of a polymeric structure . The synthetic route can be summarized as follows:
Genipin Extraction: Genipin is extracted from the fruits of Gardenia jasminoides Ellis.
Reaction with Amino Acids: Genipin is reacted with amino acids in the presence of oxygen to form this compound.
Purification: The resulting pigment is purified using techniques such as silica gel column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction of genipin followed by its reaction with amino acids under controlled conditions . The pigment is then purified and standardized for use as a food additive .
化学反应分析
Types of Reactions
GardeniaBlue undergoes several types of chemical reactions, including:
Polymerization: The pigment forms a polymeric structure through the reaction of genipin with amino acids.
Common Reagents and Conditions
Reagents: Genipin, amino acids (glycine, lysine, phenylalanine), oxygen.
Conditions: Aerobic conditions, room temperature.
Major Products
The major product of these reactions is the this compound pigment, which is characterized by its vibrant blue color and polymeric structure .
科学研究应用
GardeniaBlue has a wide range of scientific research applications, including:
Food Industry: Used as a natural food coloring additive due to its safety and vibrant color.
Biomedical Research: Studies have shown that this compound possesses antioxidant, anti-inflammatory, and anticancer properties.
Material Science: The pigment’s stability and coloring properties make it useful in various material science applications.
作用机制
The mechanism of action of GardeniaBlue involves its interaction with molecular targets and pathways in biological systems. Genipin, the precursor of this compound, has been shown to exert its effects through various mechanisms, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and pathways.
Anticancer Activity: Inducing apoptosis and inhibiting cancer cell proliferation.
相似化合物的比较
GardeniaBlue can be compared with other natural blue pigments such as:
Anthocyanins: Found in berries and other fruits, anthocyanins are water-soluble pigments with antioxidant properties.
Phycocyanin: Derived from spirulina, phycocyanin is a protein-pigment complex with antioxidant and anti-inflammatory properties.
Uniqueness of this compound
This compound is unique due to its polymeric structure and stability under various conditions . Unlike anthocyanins and phycocyanin, this compound is more stable under light and heat, making it a preferred choice for food coloring applications .
属性
CAS 编号 |
106441-42-3 |
|---|---|
分子式 |
C20H30N11O16P3 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






